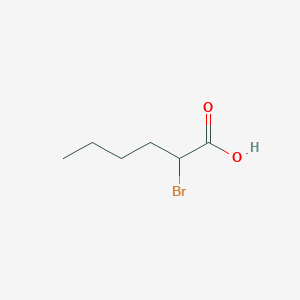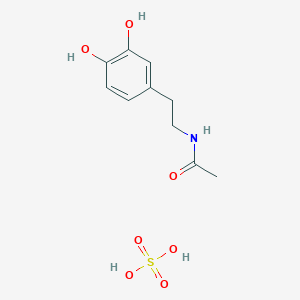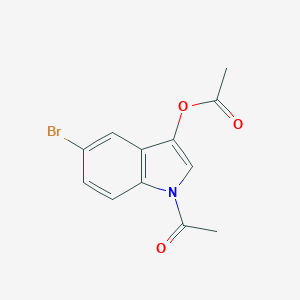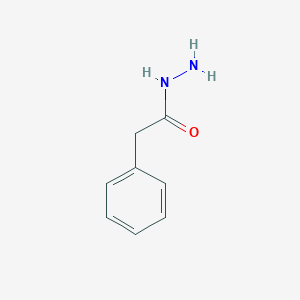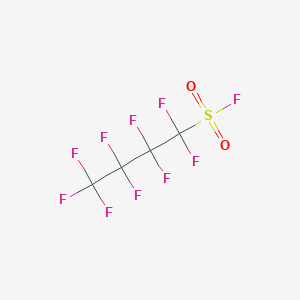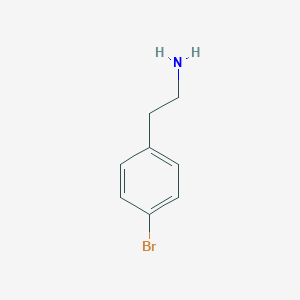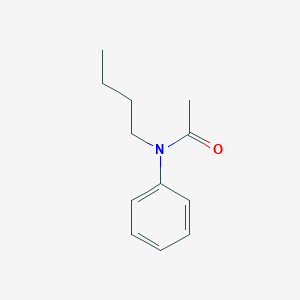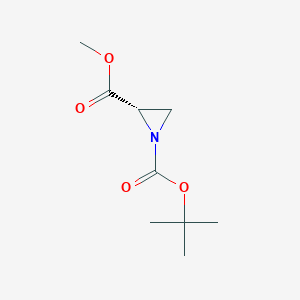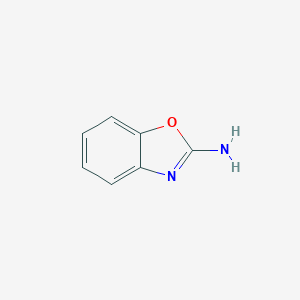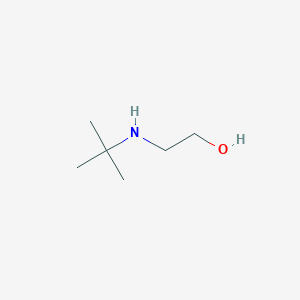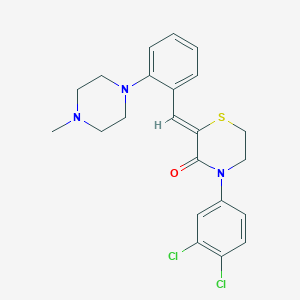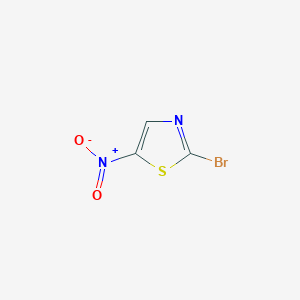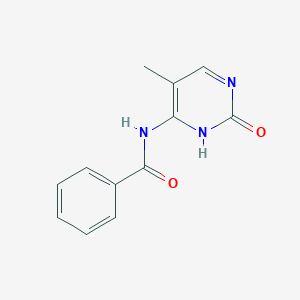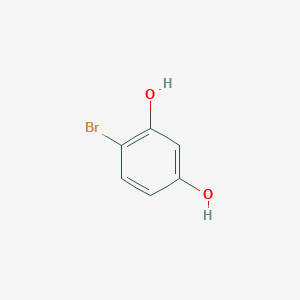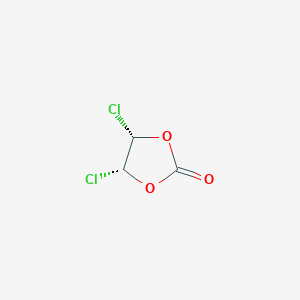
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one, also known as dichloromethylenedione or dichloroketene dimer, is a chemical compound that has been widely used in scientific research. It is a reactive intermediate that can be used in various chemical reactions, and its unique structure and properties have made it a popular choice for many applications in the field of chemistry.
Mécanisme D'action
The mechanism of action of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one is related to its ability to act as a reactive intermediate in various chemical reactions. It can undergo nucleophilic addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. It can also undergo cycloaddition reactions with various dienes and alkynes. These reactions can result in the formation of various organic compounds that have a wide range of biological activities.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one are related to its ability to react with various biomolecules, including proteins, nucleic acids, and lipids. It can modify these biomolecules by forming covalent bonds with them, which can result in changes in their structure and function. These modifications can have a wide range of effects on biological systems, including changes in enzyme activity, gene expression, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one in lab experiments is its versatility as a reactive intermediate. It can be used in a wide range of chemical reactions, which makes it a valuable tool for synthetic chemists. However, one of the main limitations of using this compound is its reactivity. It can react with a wide range of biomolecules, which can make it difficult to control the reactions that occur.
Orientations Futures
There are several future directions for the use of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one in scientific research. One potential direction is the development of new synthetic methods that can be used to prepare this compound more efficiently. Another potential direction is the use of this compound in the development of new drugs and therapeutic agents. It may also be possible to use this compound as a tool for studying biological systems, such as protein-protein interactions and enzyme mechanisms. Overall, the unique properties of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one make it a valuable tool for scientific research, and it is likely to continue to be used in a wide range of applications in the future.
Méthodes De Synthèse
The synthesis of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one can be achieved through a variety of methods, including the reaction of chloroform with potassium hydroxide, the reaction of chloroform with sodium hydroxide, and the reaction of chloroform with calcium hydroxide. The most commonly used method involves the reaction of chloroform with potassium hydroxide, which results in the formation of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-oneylenedione.
Applications De Recherche Scientifique
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. In polymer chemistry, it has been used as a cross-linking agent for the preparation of thermosetting resins. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs, including antiviral and anticancer agents.
Propriétés
Numéro CAS |
127213-84-7 |
|---|---|
Nom du produit |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
Formule moléculaire |
C3H2Cl2O3 |
Poids moléculaire |
156.95 g/mol |
Nom IUPAC |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
Clé InChI |
BETICXVUVYXEJX-XIXRPRMCSA-N |
SMILES isomérique |
[C@H]1([C@@H](OC(=O)O1)Cl)Cl |
SMILES |
C1(C(OC(=O)O1)Cl)Cl |
SMILES canonique |
C1(C(OC(=O)O1)Cl)Cl |
Synonymes |
1,3-Dioxolan-2-one,4,5-dichloro-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



